1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone
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Overview
Description
1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone is a complex organic compound with a unique structure that includes a bipyrazole core, a thiophene ring, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone typically involves multiple steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1’,3’-diphenyl-5-(furan-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(1’,3’-diphenyl-5-(pyridin-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone lies in the combination of the bipyrazole core with the thiophene ring and hydroxyethylamino group
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-14-13-27-17-25(33)31-23(16-22(28-31)24-12-7-15-34-24)21-18-30(20-10-5-2-6-11-20)29-26(21)19-8-3-1-4-9-19/h1-12,15,18,23,27,32H,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHATXWMVPANBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CNCCO)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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